KG-655

描述

Significance of Fluorinated Organic Compounds in Contemporary Science

The introduction of fluorine into organic molecules has become a cornerstone of contemporary science, with applications spanning pharmaceuticals, agrochemicals, and materials science. mdpi.commdpi.comnih.gov It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrichemicals contain fluorine. google.com This prevalence is a direct result of the predictable and powerful changes that fluorine substitution imparts upon a molecule's properties. google.com

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. sigmaaldrich.com Its strong inductive effect can significantly increase the acidity of nearby functional groups. sigmaaldrich.comtcichemicals.com The -CF3 group is often used as a bioisostere for a methyl or chloro group in drug design to modify electronic and steric properties. tcichemicals.com A key advantage of incorporating -CF3 groups is the enhancement of a molecule's lipophilicity (its ability to dissolve in fats), which can improve its bioavailability and cell membrane penetration. bloomtechz.comgoogle.com This group can also protect adjacent reactive sites from metabolic oxidation, thereby increasing a drug's stability and half-life. tcichemicals.combloomtechz.com

Historical Context of 3,5-Bis(trifluoromethyl)phenol in Chemical Literature

While a singular, seminal publication detailing the first-ever synthesis of 3,5-Bis(trifluoromethyl)phenol is not readily apparent in recent literature surveys, its existence and use are well-established. The compound is listed in major chemical databases such as the NIST Chemistry WebBook and has a registered CAS number (349-58-6). bloomtechz.com Spectroscopic data for the compound were compiled by the Coblentz Society as early as 1965, indicating its availability and characterization during that period. Today, 3,5-Bis(trifluoromethyl)phenol is a commercially available reagent, utilized as a key starting material and building block in a variety of synthetic applications documented in chemical literature. mdpi.commdpi.com

Broad Academic Relevance of 3,5-Bis(trifluoromethyl)phenol and its Derivatives

The unique electronic and steric properties conferred by the two trifluoromethyl groups make 3,5-Bis(trifluoromethyl)phenol and its derivatives highly relevant in academic and industrial research.

3,5-Bis(trifluoromethyl)phenol is a versatile building block for creating more complex molecules. Its high reactivity as a phenolic intermediate is valuable in multi-step syntheses. For instance, it serves as a precursor in the synthesis of various pyrazole (B372694) derivatives, some of which have been investigated as potent growth inhibitors of drug-resistant bacteria. The compound is also used to create substituted anilines and other intermediates that are crucial for developing therapeutic agents. mdpi.commdpi.com Research has demonstrated its use in the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and in the preparation of intermediates for substance P (neurokinin-1) receptor antagonists. mdpi.com

Beyond its role as a synthetic intermediate, 3,5-Bis(trifluoromethyl)phenol has found utility in more specialized areas of chemistry. It has been employed as a hydrogen bond donor in the synergistic extraction of metal ions, such as aluminum(III) and gallium(III), from a solution using 2,4-pentanedione. In the field of organocatalysis, a derivative, 3,5-bis(trifluoromethyl) phenylammonium triflate, has been developed as a novel and green catalyst for synthesizing complex heterocyclic compounds like indeno[1,2-b]pyridines. Furthermore, its structural features are valuable in materials science for developing advanced polymers and coatings that require enhanced chemical resistance and thermal stability.

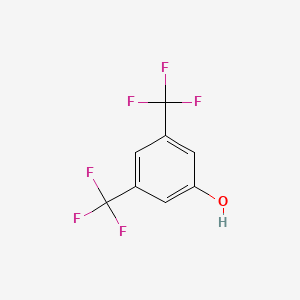

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-bis(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSXJQYJADZFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188454 | |

| Record name | alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-3,5-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-58-6 | |

| Record name | 3,5-Bis(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 349-58-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-3,5-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,α',α',α'-hexafluoro-3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF8V4P6RSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Advanced Chemical Transformations of 3,5 Bis Trifluoromethyl Phenol

Established Synthetic Routes to 3,5-Bis(trifluoromethyl)phenol

The synthesis of 3,5-bis(trifluoromethyl)phenol has been approached through various established routes, often starting from precursors like 1,3-bis(trifluoromethyl)benzene (B1330116) or related structures. One common strategy involves the bromination of 1,3-bis(trifluoromethyl)benzene to produce 3,5-bis(trifluoromethyl)bromobenzene (B1265498). google.com This intermediate can then be converted to the corresponding Grignard reagent, which upon reaction with a suitable oxygen source, yields the desired phenol (B47542). google.com

Another key intermediate is 3,5-bis(trifluoromethyl)aniline, which can be synthesized and then transformed into the phenol derivative. The synthesis of derivatives often involves multi-step reactions, starting from commercially available materials like 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene. mdpi.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3,5-bis(trifluoromethyl)phenol and its derivatives. For instance, in the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, a precursor for some applications, the formation of the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene is a critical step. google.com The reaction temperature and choice of solvent, such as tetrahydrofuran, are key parameters that influence the efficiency of the Grignard reagent formation and subsequent reactions. google.com

In biocatalytic processes, such as the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone (B1666503) to produce chiral alcohols, optimization of parameters like co-substrate concentration, temperature, and reaction time is essential. nih.gov For example, using isopropanol (B130326) as a co-substrate and maintaining the reaction at 30°C can lead to high product yields (91.8%) and excellent enantiomeric excess (99.9%). nih.gov Further studies have shown that conducting the bioreduction in an oxygen-deficient environment can significantly increase the substrate load and catalytic efficiency. mdpi.com

Table 1: Optimization of Bioreduction of 3,5-Bis(trifluoromethyl)acetophenone

| Parameter | Condition | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Co-substrate | 20% (v/v) Isopropanol | 91.8 | 99.9 | nih.gov |

| Temperature | 30°C | 91.8 | 99.9 | nih.gov |

| Reaction Time | 30 hours | 91.8 | 99.9 | nih.gov |

| Reaction Environment | Oxygen-deficient | 73.7 (at 200 mM substrate) | >99.9 | mdpi.com |

Development of Novel and Green Synthetic Approaches

Recent research has focused on developing more environmentally friendly and efficient synthetic methods. One such approach is the use of organocatalysts. For example, 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT) has been demonstrated as a green and practical catalyst for the one-pot synthesis of indeno[1,2-b]pyridine derivatives. jourcc.com This method offers advantages such as the use of accessible starting materials, simple operation, and excellent yields. jourcc.com

Another innovative approach involves visible-light-induced synthesis. A transition-metal- and photocatalyst-free method for the esterification of phenols with aldehydes has been developed using BrCCl3 under visible light, where the phenolate (B1203915) itself acts as a photosensitizer. acs.org This self-propagating radical reaction provides a more sustainable route to phenolic esters. acs.org

Derivatization Strategies Utilizing the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3,5-bis(trifluoromethyl)phenol is a key site for various derivatization reactions, allowing for the synthesis of a wide range of compounds with tailored properties.

Esterification and Etherification Reactions

Esterification of 3,5-bis(trifluoromethyl)phenol is a common transformation. For example, it can be reacted with benzoyl chloride in the presence of a base to form 3,5-bis(trifluoromethyl)phenyl benzoate. acs.org A mixture of 3,5-bis(trifluoromethyl)phenol, methyl iodide, and potassium carbonate in acetone (B3395972) can be refluxed to yield 1-methoxy-3,5-bis(trifluoromethyl)benzene (3,5-bis(trifluoromethyl)anisole).

Table 2: Examples of Esterification and Etherification of 3,5-Bis(trifluoromethyl)phenol

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)phenol | Benzoyl Chloride | 3,5-Bis(trifluoromethyl)phenyl benzoate | Base | acs.org |

| 3,5-Bis(trifluoromethyl)phenol | Methyl Iodide | 1-Methoxy-3,5-bis(trifluoromethyl)benzene | K2CO3, Acetone, Reflux |

Reactions Involving Phenolic Ring Substitutions

The benzene (B151609) ring of 3,5-bis(trifluoromethyl)phenol is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the two trifluoromethyl groups. guidechem.com However, the hydroxyl group is an activating, ortho-, para-director. byjus.comchemguide.co.uk The interplay of these opposing effects dictates the regioselectivity of substitution reactions. While typical electrophilic substitutions like nitration and halogenation are common for phenol, the high deactivation by the CF3 groups in 3,5-bis(trifluoromethyl)phenol makes these reactions more challenging and less frequently reported in standard literature. byjus.comchemguide.co.uk

Reactivity and Mechanistic Studies of 3,5-Bis(trifluoromethyl)phenol in Organic Reactions

The unique electronic properties of 3,5-bis(trifluoromethyl)phenol make it and its derivatives valuable in various organic reactions, often as catalysts or key building blocks. The high acidity of the phenolic proton, a consequence of the electron-withdrawing trifluoromethyl groups, is a defining feature of its reactivity.

Derivatives such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea are highly effective hydrogen-bond donors and have been widely used as organocatalysts. rsc.org This thiourea (B124793) derivative, often called Schreiner's thiourea, can activate substrates and stabilize anionic transition states through double hydrogen bonding. rsc.org

The trifluoromethyl groups also play a crucial role in the synthesis of complex molecules. For instance, 3,5-bis(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been synthesized and shown to be potent antimicrobial agents. nih.govmdpi.comnih.gov The synthesis of these compounds often involves the reaction of a pyrazole aldehyde with various anilines. nih.gov

Furthermore, the trifluoromethylation of esters using fluoroform (HCF3) as a CF3 source has been developed as a straightforward method to produce trifluoromethyl ketones. beilstein-journals.org This highlights the ongoing efforts to utilize simple and economical feedstocks for the synthesis of valuable fluorinated compounds. beilstein-journals.org

Nucleophilic Aromatic Substitution Reactions

The distinct chemical properties of 3,5-bis(trifluoromethyl)phenol, particularly the strong electron-withdrawing influence of its two trifluoromethyl groups, position its structural motif as a valuable component in modern organocatalysis. guidechem.com This feature significantly enhances the hydrogen-bond donating capacity of molecules that incorporate the 3,5-bis(trifluoromethyl)phenyl group. While the direct application of 3,5-bis(trifluoromethyl)phenol itself as a catalyst in Nucleophilic Aromatic Substitution (SNAr) reactions is not extensively documented, its derivatives have emerged as powerful hydrogen-bonding organocatalysts.

Prominent examples include N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's thiourea, and 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT). jourcc.comrsc.org These catalysts are adept at activating substrates and stabilizing negatively charged intermediates within transition states, primarily through the mechanism of double hydrogen bonding. rsc.org For instance, BFPAT has demonstrated its efficacy as an environmentally benign and practical catalyst in the one-pot, four-component synthesis of various indeno[1,2-b]pyridine derivatives. jourcc.com The catalytic prowess of these systems is attributed to the enhanced acidity of the N-H protons, a direct result of the electronic influence from the attached 3,5-bis(trifluoromethyl)phenyl groups. This induced acidity facilitates reactions under milder conditions than would otherwise be required.

Role as a Hydrogen Donor in Chemical Processes

Moreover, the 3,5-bis(trifluoromethyl)phenyl moiety is often referred to as a "privileged" scaffold in the design of thiourea-based organocatalysts, a status owed to its strong hydrogen-bonding ability. rsc.orgresearchgate.net In catalysts such as Schreiner's thiourea, the two N-H groups are activated by the electron-withdrawing nature of the phenyl substituents. This allows them to form robust hydrogen bonds with Lewis-basic sites on substrate molecules, activating them for subsequent nucleophilic attack. researchgate.net Detailed spectroscopic and computational studies have further revealed that the polarized ortho C-H bonds of the 3,5-bis(trifluoromethyl)phenyl group can also participate in the binding event, adding another layer of stabilization to the catalyst-substrate complex. researchgate.net

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) represent a cornerstone of efficient chemical synthesis, enabling the assembly of complex molecular architectures from three or more starting materials in a single, convergent step. The Passerini reaction, a classic isocyanide-based MCR, traditionally combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgtechniques-ingenieur.fr The acidic character of 3,5-bis(trifluoromethyl)phenol makes it a candidate for use as the acidic component in variants of this reaction.

A significant adaptation is the Passerini–Smiles reaction, which proceeds with activated phenols. This three-component process, involving a phenol derivative, an aldehyde, and an isocyanide, culminates in an O-arylated product through a critical and irreversible Smiles rearrangement of a phenoxyimidate intermediate. organic-chemistry.orgnih.gov

Derivatives of 3,5-bis(trifluoromethyl)phenol also serve as catalysts for MCRs. A notable example is the use of 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT) to catalyze the four-component condensation of an aldehyde, an aromatic ketone, 1,3-indanedione, and ammonium (B1175870) acetate, providing an efficient route to indeno[1,2-b]pyridines. jourcc.com

Investigations into Smiles Rearrangement Pathways

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. Chemical research has shown that derivatives of 3,5-bis(trifluoromethyl)phenol are involved in such transformations. For example, a novel Passerini-type reaction that combines isocyanides with phenol derivatives and aldehydes generates O-arylated products, with the key mechanistic step being an irreversible Smiles rearrangement of an intermediate adduct. organic-chemistry.org

In a separate synthetic context, the Julia-Kocienski olefination has been performed using 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones. nih.gov Mechanistic investigations of this reaction between benzyl (B1604629) BTFP sulfone and various aromatic aldehydes, induced by a base such as potassium hydroxide, have provided insight into the reaction pathway. Studies using stereodefined syn- and anti-β-hydroxyalkyl BTFP sulfone intermediates suggest that a Smiles rearrangement is a crucial step and that the stereochemical outcome of the final alkene product is determined during the subsequent elimination phase. nih.gov

Biocatalytic Approaches in the Synthesis of Chiral Derivatives

Biocatalysis provides a highly selective and environmentally sustainable approach for producing chiral compounds. Enzymes are employed to carry out stereoselective transformations, frequently achieving high yields and exceptional levels of enantiomeric purity. nih.govnih.gov

A prominent application of biocatalysis related to the 3,5-bis(trifluoromethyl)phenyl structure is the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This reaction yields the chiral alcohol (R)-[3,5-bis(trifluoromethyl)phenyl]ethanol, which is a vital building block for the synthesis of important pharmaceuticals, including the NK1 receptor antagonist Aprepitant. researchgate.nethanspub.org

Researchers have identified several microbial systems capable of performing this reduction with remarkable efficiency and stereoselectivity. For instance, a study utilizing whole cells of the newly isolated fungal strain Trichoderma asperellum ZJPH0810 demonstrated successful catalysis of the reduction. nih.gov By implementing a novel dual cosubstrate system consisting of ethanol (B145695) and glycerol (B35011) for the recycling of the NADH cofactor, a product yield of 93.4% and an enantiomeric excess (ee) exceeding 98% were obtained. nih.gov In a similar vein, the bacterial strain Stenotrophomonas sp. HNNQ1 has shown excellent reductive capabilities, producing the desired alcohol with a 98.8% yield and a 99.6% ee under optimized conditions that use 2-propanol as a co-substrate. researchgate.nethanspub.org

The table below summarizes key findings from various biocatalytic systems employed for this transformation.

Table 1: Biocatalytic Asymmetric Reduction of 3,5-Bis(trifluoromethyl)acetophenone| Biocatalyst | Precursor | Product | Co-substrate/System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Trichoderma asperellum ZJPH0810 (whole cells) | 3,5-Bis(trifluoromethyl)acetophenone | (R)-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Ethanol and Glycerol (dual cosubstrate) | 93.4 | >98 nih.gov |

| Stenotrophomonas sp. HNNQ1 (whole cells) | 3,5-Bis(trifluoromethyl)acetophenone | (R)-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 2-Propanol | 98.8 | 99.6 researchgate.nethanspub.org |

Another significant biocatalytic transformation is the synthesis of the chiral amine, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, from 3,5-bis(trifluoromethyl)acetophenone. A bienzyme cascade system, which co-expresses an R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH), has been engineered for this purpose, achieving an enantiomeric excess of over 99.9%. mdpi.com The role of the ADH in this system is to facilitate the removal of the acetone co-product, which effectively shifts the reaction equilibrium toward the desired amine product. mdpi.com

Table 2: Biocatalytic Asymmetric Amination of 3,5-Bis(trifluoromethyl)acetophenone

| Biocatalyst System | Precursor | Product | Key Features | Enantiomeric Excess (ee, %) |

|---|

Enzyme-Mediated Transformations and Stereoselectivity

The use of enzymes in the transformation of 3,5-bis(trifluoromethyl)phenol derivatives, particularly the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone (B56603), has emerged as a highly efficient and stereoselective method for producing chiral alcohols. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals. Biocatalysis, often employing whole-cell systems, offers an environmentally friendly alternative to traditional chemical methods, which may require harsh reaction conditions or the use of heavy metals. researchgate.netresearchgate.netresearchgate.net

Furthermore, carbonyl reductases from various sources have been successfully employed. A carbonyl reductase from Leifsonia sp. S749, expressed in recombinant Escherichia coli, has been used to reduce 3',5'-bis(trifluoromethyl)acetophenone to (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol with a conversion rate of 98.3% and an enantiomeric excess greater than 99.9%. researchgate.netresearchgate.net Similarly, whole cells of Trichoderma asperellum ZJPH0810, containing an (R)-stereospecific carbonyl reductase, have achieved a 93.4% yield and over 98% ee for the same transformation. nih.gov

For the synthesis of the (S)-enantiomer, strains like Sphingomonas sp. LZ1 have been utilized. researchgate.netresearchgate.net Under optimized conditions, this biocatalyst can produce (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol with a 94% yield and an impressive 99.6% ee. researchgate.net The high stereoselectivity of these enzymatic transformations is a key advantage, providing access to enantiomerically pure building blocks. researchgate.net

Table 1: Enzyme-Mediated Asymmetric Reduction of 3',5'-Bis(trifluoromethyl)acetophenone

| Biocatalyst (Enzyme/Microorganism) | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Candida antarctica lipase-B (CAL-B) | (R) | 84 | >99 | researchgate.netresearchgate.net |

| Leifsonia sp. S749 (recombinant E. coli) | (R) | 98.3 | >99.9 | researchgate.netresearchgate.net |

| Trichoderma asperellum ZJPH0810 | (R) | 93.4 | >98 | nih.gov |

| Sphingomonas sp. LZ1 | (S) | 94 | 99.6 | researchgate.net |

| Rhodococcus erythropolis | (S) | >98 | >99.9 | researchgate.net |

| Candida tropicalis 104 | (S) | 91.3 | >99.9 | mdpi.com |

Applications in Complex Molecule Synthesis

The unique electronic properties conferred by the two trifluoromethyl groups make 3,5-bis(trifluoromethyl)phenol and its derivatives highly valuable building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com

Intermediate in Pharmaceutical Synthesis

Derivatives of 3,5-bis(trifluoromethyl)phenol are crucial intermediates in the synthesis of various therapeutic agents. chemimpex.com The presence of the 3,5-bis(trifluoromethyl)phenyl moiety can significantly enhance the biological activity of drug candidates. chemimpex.commdpi.com This structural motif is found in several approved drugs. mdpi.com For instance, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and shown to be potent inhibitors of drug-resistant bacteria. mdpi.com

A prominent application of 3,5-bis(trifluoromethyl)phenol derivatives is in the synthesis of the antiemetic drug Aprepitant. The chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a key intermediate in the production of Aprepitant and other NK-1 receptor antagonists like Rolapitant and Fosaprepitant. researchgate.netresearchgate.net The synthesis of Aprepitant relies on the enantiopure (R)-enantiomer of this alcohol as a critical building block for a key trans-acetalization step. researchgate.net The enzymatic methods described in the previous section provide an efficient route to this essential chiral intermediate. researchgate.netresearchgate.netnih.gov The (S)-enantiomer, (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, also serves as a crucial intermediate for a lipid-lowering agent. mdpi.com

Table 2: Pharmaceutical Candidates Synthesized from 3,5-Bis(trifluoromethyl)phenol Derivatives

| Drug Candidate/Class | Intermediate | Therapeutic Area | Reference |

|---|---|---|---|

| Aprepitant | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Antiemetic (NK-1 receptor antagonist) | researchgate.netresearchgate.netresearchgate.netnih.gov |

| Rolapitant | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Antiemetic (NK-1 receptor antagonist) | researchgate.net |

| Fosaprepitant | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Antiemetic (NK-1 receptor antagonist) | researchgate.net |

| Lipid-lowering agent | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Cardiovascular | mdpi.com |

| Pyrazole derivatives | 3',5'-Bis(trifluoromethyl)acetophenone | Antibacterial | mdpi.com |

Building Block for Agrochemicals

The 3,5-bis(trifluoromethyl)phenyl structural unit is also incorporated into the design of modern agrochemicals. chemimpex.com Its inclusion can enhance the efficacy and stability of active ingredients. A notable example is the synthesis of novel strobilurin analogues. Strobilurins are a major class of agricultural fungicides. nih.gov By reacting a 1-bis(trifluoromethyl)phenyl-based methanone (B1245722) oxime with strobilurin pharmacophores, new fungicidal compounds have been developed. nih.gov Specifically, compounds such as (E)-Methyl 2-(2-((((Z)(1-(3,5-bis(trifluoromethyl) phenyl)-1-methoxymethylidene)amino)oxy)methyl)phenyl)-3-methoxyacrylate have demonstrated greater effectiveness against certain fungal pathogens like Erysiphe graminis and Sphaerotheca fuliginea when compared to some commercial strobilurin fungicides. nih.gov

Iii. Advanced Spectroscopic and Computational Characterization of 3,5 Bis Trifluoromethyl Phenol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,5-Bis(trifluoromethyl)phenol. The symmetry of the molecule simplifies its spectra, while the presence of ¹H, ¹⁹F, and ¹³C nuclei provides multiple avenues for detailed analysis.

The ¹H NMR spectrum of 3,5-Bis(trifluoromethyl)phenol is characterized by its simplicity, arising from the molecule's C₂ᵥ symmetry. In a typical solvent like deuterated chloroform (B151607) (CDCl₃), three distinct signals are observed, corresponding to the three types of proton environments. rsc.org

The aromatic region displays two signals. Due to the symmetrical substitution, the two protons at the C2 and C6 positions are chemically equivalent and appear as a single resonance. The proton at the C4 position, situated between the two trifluoromethyl groups, represents a second, unique aromatic environment. The phenolic hydroxyl proton (-OH) gives rise to a third signal, which is often broad and its chemical shift can be concentration and solvent dependent. docbrown.infolibretexts.org

A representative ¹H NMR data set for 3,5-Bis(trifluoromethyl)phenol is summarized below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H2, H6 | 7.45 | Singlet (s) | 2H |

| H4 | 7.27 | Singlet (s) | 1H |

| -OH | ~6.49 | Broad Singlet (br s) | 1H |

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. Given the chemical equivalence of the two trifluoromethyl (-CF₃) groups in 3,5-Bis(trifluoromethyl)phenol, its proton-decoupled ¹⁹F NMR spectrum is expected to exhibit a single sharp singlet.

While direct spectral data for 3,5-bis(trifluoromethyl)phenol is not consistently published, data from close analogues such as 3-(trifluoromethyl)phenol (B45071) (-62.89 ppm), 2-(trifluoromethyl)phenol (B147641) (-61.16 ppm), and 1,3-bis(trifluoromethyl)benzene (B1330116) (-63.79 ppm) suggest its chemical shift would be approximately -63 ppm relative to CFCl₃. rsc.orgchemicalbook.com The strong, singlet signal from the six equivalent fluorine atoms provides a highly sensitive and specific marker. This is invaluable for tracking the fate of the 3,5-bis(trifluoromethyl)phenyl moiety in complex systems, such as in metabolism studies, where the unique ¹⁹F signal can be easily distinguished from background signals. mdpi.com

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Due to the molecule's symmetry, four signals are expected for the aromatic carbons and one for the trifluoromethyl carbons. The carbon atoms directly bonded to fluorine (the -CF₃ groups) and the carbons to which they are attached (C3 and C5) exhibit characteristic splitting patterns due to carbon-fluorine coupling.

¹J(C,F) Coupling: The signal for the -CF₃ carbons is split into a quartet by the three attached fluorine atoms, with a large coupling constant, typically around 274 Hz. mdpi.com

²J(C,F) Coupling: The C3 and C5 carbons, to which the -CF₃ groups are attached, also appear as a quartet due to two-bond coupling to the three fluorine atoms, but with a smaller coupling constant, around 33 Hz. rsc.orgmdpi.com

³J(C,F) and ⁴J(C,F) Coupling: The other aromatic carbons (C2/C6 and C4) may also show smaller quartet splittings due to longer-range coupling. mdpi.com

The expected chemical shifts and coupling patterns, based on data from closely related analogues, are detailed in the table below. mdpi.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C1 (-OH) | ~156 | Singlet (or small triplet) | - |

| C2, C6 | ~118 | Quartet (q) | ³J(C,F) ≈ 3-4 Hz |

| C3, C5 | ~132 | Quartet (q) | ²J(C,F) ≈ 33 Hz |

| C4 | ~119 | Quartet (q) | ³J(C,F) ≈ 3-4 Hz |

| -CF₃ | ~123 | Quartet (q) | ¹J(C,F) ≈ 274 Hz |

While 1D NMR spectra are often sufficient for the structural elucidation of a simple molecule like 3,5-Bis(trifluoromethyl)phenol, two-dimensional (2D) NMR techniques provide definitive confirmation of assignments.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would positively identify the signals for the protonated aromatic carbons (C2, C4, C6) as positive peaks, while the quaternary carbons (C1, C3, C5, and the -CF₃ carbon) would be absent, thus confirming their assignment. rsc.org

HH-COSY (Homonuclear Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For 3,5-Bis(trifluoromethyl)phenol, a very weak cross-peak might be observed between the signals for H2/H6 and H4, confirming their spatial proximity on the aromatic ring, though meta-coupling is often small. youtube.comlibretexts.org

TOCSY (Total Correlation Spectroscopy): TOCSY would show correlation between all protons within a single spin system. In this case, it would confirm that all aromatic protons belong to the same phenyl ring. youtube.com

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide a unique "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. mdpi.com For 3,5-Bis(trifluoromethyl)phenol, these spectra are dominated by vibrations of the phenol (B47542) group, the aromatic ring, and the C-F bonds of the trifluoromethyl groups. nist.govresearchgate.net

Key characteristic absorption bands observed in the spectra include:

O-H Stretching: A strong, broad band in the FTIR spectrum, typically between 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. libretexts.org

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp bands in the 1450-1620 cm⁻¹ region, which are characteristic of the phenyl ring.

C-F Stretching: Very strong and intense absorptions in the FTIR spectrum, typically found in the 1100-1400 cm⁻¹ region, which are characteristic of the -CF₃ groups.

C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region, corresponding to the stretching of the phenol C-O bond.

| Frequency (cm⁻¹) | Vibrational Assignment | Technique |

|---|---|---|

| ~3400-3600 | O-H stretch | FTIR |

| ~3100 | Aromatic C-H stretch | FTIR, Raman |

| ~1620 | Aromatic C=C ring stretch | FTIR, Raman |

| ~1470 | Aromatic C=C ring stretch | FTIR, Raman |

| ~1100-1400 | C-F stretch (multiple strong bands) | FTIR |

| ~1250 | C-O stretch | FTIR |

| ~890 | Aromatic C-H out-of-plane bend | FTIR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For 3,5-Bis(trifluoromethyl)phenol, which has a molecular formula of C₈H₄F₆O, the calculated molecular weight is approximately 230.11 Da. chemicalbook.com

In electron ionization mass spectrometry (EI-MS), the spectrum typically shows a strong molecular ion peak ([M]⁺˙) at m/z = 230. The high stability of the aromatic ring helps to ensure the molecular ion is readily observed. The fragmentation pattern provides further structural confirmation:

Loss of a Trifluoromethyl Radical: A very common fragmentation pathway for this molecule is the loss of a •CF₃ radical (mass of 69 Da), leading to a significant fragment ion at m/z = 161 ([M - CF₃]⁺).

Loss of CO/HCO: Like other phenols, subsequent fragmentation can involve the loss of neutral molecules such as carbon monoxide (CO, 28 Da) or a formyl radical (•CHO, 29 Da) from the ring structure, leading to further daughter ions.

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 230 | Molecular Ion [M]⁺˙ | [C₈H₄F₆O]⁺˙ |

| 161 | [M - CF₃]⁺ | [C₇H₄F₃O]⁺ |

| 133 | [M - CF₃ - CO]⁺ | [C₆H₄F₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In organic molecules like 3,5-bis(trifluoromethyl)phenol, these transitions typically involve π and n (non-bonding) electrons.

The UV-Vis spectrum of 3,5-bis(trifluoromethyl)phenol exhibits characteristic absorption bands. These absorptions are primarily due to π → π* transitions within the benzene (B151609) ring. The presence of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups as substituents on the ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

For an analogue, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, two distinct absorption bands have been observed at 205.0 nm and 265.7 nm. These are attributed to the π → π* and n → π* transitions of the carbonyl group, respectively. While not directly on the phenol, this provides insight into the electronic behavior of the 3,5-bis(trifluoromethyl)phenyl moiety.

Table 2: UV-Vis Spectral Data for 3,5-Bis(trifluoromethyl)phenol

| Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| 218.0 | 20417 |

| 274.0 | 1288 |

Data obtained from a spectral database.

X-ray Crystallography for Solid-State Molecular Structure Determination

Table 3: Crystallographic Data for 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.156 |

| b (Å) | 5.0111 |

| c (Å) | 15.535 |

| β (°) | 104.316 |

| Volume (ų) | 1067.7 |

| Z | 4 |

Data from a study on a crystalline derivative of 3,5-bis(trifluoromethyl)phenol. nih.gov

Advanced Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. Various computational methods are employed to study the electronic structure, geometry, and reactivity of 3,5-bis(trifluoromethyl)phenol and its analogues.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic distributions with a good balance of accuracy and computational cost.

For instance, DFT calculations have been performed on N-(3,5-bis(trifluoromethyl)benzyl)stearamide using the B3LYP method with a 6-311+G(d,p) basis set to optimize the molecular geometry and study its electronic behavior. Such studies often involve the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is located over the amide nitrogen, indicating it as a site for charge transfer, while the LUMO is primarily distributed over the 3,5-bis(trifluoromethyl)phenyl moiety.

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, it often serves as a starting point for more accurate calculations.

Møller-Plesset perturbation theory of the second order (MP2) is a post-Hartree-Fock method that incorporates electron correlation to provide more accurate energy and property predictions. Both HF and MP2 methods are valuable for studying systems where DFT might have limitations. For example, post-Hartree-Fock methods have been used to study the structure of related compounds like bis(ortho-substituted phenyl)methylenes. nih.gov Theoretical studies on other heterocyclic compounds have also utilized both HF and DFT methods to examine properties like tautomeric stability. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. This analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within a molecule.

NBO analysis can reveal the charge distribution across the atoms of 3,5-bis(trifluoromethyl)phenol, highlighting the electron-withdrawing effect of the trifluoromethyl groups and the electronic nature of the phenolic oxygen. For example, in a related system, NBO analysis showed a significant positive charge development on a hydrogen atom and an increase in negative charge on an oxygen atom in the transition state of a reaction, providing a rationale for the observed reactivity.

Prediction of Nonlinear Optical (NLO) Effects

The prediction of nonlinear optical (NLO) properties through computational methods, particularly Density Functional Theory (DFT), has become an invaluable tool in materials science. While direct experimental and exhaustive computational studies on the NLO properties of 3,5-bis(trifluoromethyl)phenol are not extensively documented in publicly available literature, significant insights can be drawn from theoretical investigations of structurally similar compounds. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety in various molecular architectures has been a subject of interest for its potential to modulate electronic and optical properties.

For instance, research on novel chromophores has utilized DFT to elucidate the relationship between molecular structure and NLO activity. mdpi.comresearchgate.net These studies have shown that the introduction of the 3,5-bis(trifluoromethyl)benzene group can influence the electronic charge distribution and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial factors governing NLO responses. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.

A computational study on 3,5-bis(trifluoromethyl)phenylboronic acid, an analogue of the subject compound, employed DFT with the B3LYP/6-311G(d,p) basis set to analyze its molecular structure and electronic properties. nih.gov Such computational approaches are fundamental in predicting the NLO characteristics of related molecules like 3,5-bis(trifluoromethyl)phenol. The strong electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring is expected to significantly influence the electronic properties and, consequently, the NLO response of 3,5-bis(trifluoromethyl)phenol. This substitution pattern can lead to a considerable molecular dipole moment and affect the polarizability and hyperpolarizability of the molecule.

The general principle underlying the NLO properties of organic molecules is the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In 3,5-bis(trifluoromethyl)phenol, the hydroxyl group (-OH) can act as an electron donor, while the trifluoromethyl groups (-CF3) are potent electron acceptors. This "push-pull" system within the molecule is a key prerequisite for significant second-order NLO activity.

To provide a predictive overview, a hypothetical data table for the NLO properties of 3,5-bis(trifluoromethyl)phenol, based on typical values for similar aromatic compounds and the expected influence of the trifluoromethyl groups, is presented below. It is important to note that these are estimated values and would require experimental validation or specific DFT calculations for confirmation.

| NLO Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment (μ) | High | Influences solubility, molecular packing, and poling efficiency in NLO materials. |

| Polarizability (α) | Moderate to High | Describes the linear response of the electron cloud to an electric field. |

| First-Order Hyperpolarizability (β) | Significant | Indicates a strong second-order NLO response, crucial for applications like frequency doubling. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand the interaction between a ligand and its target protein at the atomic level. While specific molecular docking studies focusing solely on 3,5-bis(trifluoromethyl)phenol are not widely reported, the 3,5-bis(trifluoromethyl)phenyl moiety is a recognized pharmacophore in the design of various bioactive compounds, and its interactions have been explored in several contexts.

The trifluoromethyl groups are known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com They can increase metabolic stability, lipophilicity, and binding affinity. The 3,5-bis(trifluoromethyl)phenyl group, in particular, presents a unique combination of steric bulk and electronic properties that can lead to specific and strong interactions with protein binding sites.

Research on analogues provides valuable insights into the potential molecular interactions of 3,5-bis(trifluoromethyl)phenol. For example, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov In these studies, the 3,5-bis(trifluoromethyl)phenyl group plays a crucial role in binding to the active site of the enzymes.

Similarly, pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl substituent have been synthesized and evaluated as potent inhibitors of drug-resistant bacteria. mdpi.comnih.gov These studies underscore the importance of this chemical group for achieving high inhibitory activity. Molecular docking simulations for these analogues would typically reveal key interactions such as:

Hydrophobic Interactions: The lipophilic nature of the trifluoromethyl groups facilitates interactions with hydrophobic pockets in the protein's active site.

Hydrogen Bonding: The phenolic hydroxyl group in 3,5-bis(trifluoromethyl)phenol can act as a hydrogen bond donor and acceptor, forming crucial connections with amino acid residues like serine, threonine, or histidine in the protein.

Aromatic Interactions: The phenyl ring can participate in π-π stacking or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

To illustrate the potential interactions of 3,5-bis(trifluoromethyl)phenol in a hypothetical protein binding site, the following table summarizes the likely interactions based on its chemical structure and the findings from related compounds.

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Phenolic -OH | Hydrogen Bond Donor/Acceptor | Ser, Thr, His, Asp, Glu |

| Aromatic Ring | π-π Stacking, Cation-π | Phe, Tyr, Trp, Arg, Lys |

| Trifluoromethyl (-CF3) Groups | Hydrophobic, Halogen Bonding | Leu, Ile, Val, Ala, Met |

These predicted interactions highlight the potential of 3,5-bis(trifluoromethyl)phenol as a scaffold or fragment in the design of new therapeutic agents. The unique properties conferred by the trifluoromethyl groups make it an attractive moiety for exploring and optimizing ligand-protein interactions in various biological systems.

Iv. Biological and Medicinal Chemistry Research Applications of 3,5 Bis Trifluoromethyl Phenol Derivatives

Exploration of Pharmacological Activities

Derivatives of 3,5-bis(trifluoromethyl)phenol have been synthesized and evaluated for a spectrum of pharmacological activities. Research has demonstrated that attaching this functional group to different heterocyclic or linear structures can yield compounds with significant potency against various biological targets. mdpi.comnih.gov

The quest for novel antimicrobial agents to combat the growing threat of drug resistance has led researchers to investigate 3,5-bis(trifluoromethyl)phenol derivatives. The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, making this an attractive scaffold for antibiotic development. mdpi.comnih.gov

A significant area of research has been the development of pyrazole (B372694) derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group as potent inhibitors of drug-resistant Gram-positive bacteria. mdpi.com A series of these pyrazole-derived anilines have shown remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). mdpi.comnih.gov

In one study, several synthesized compounds demonstrated potent growth inhibition with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL. mdpi.com The activity was found to be influenced by the nature and position of substituents on the aniline (B41778) ring. For instance, hydrophobic and halogenated substituents tended to increase the antibacterial potency. mdpi.comnih.gov Notably, compounds 11 , 28 , and 29 from this series were not only potent against planktonic MRSA but also showed significant activity against MRSA persisters and biofilms, with Minimum Biofilm Eradication Concentration (MBEC) values as low as 1 µg/mL. mdpi.com

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives against Drug-Resistant Bacteria

| Compound | R Group | S. aureus (MRSA, Sa99) | E. faecalis (VRE, Ef99) | E. faecium (VRE, Ef21) |

|---|---|---|---|---|

| 9 | 4-Chloro | 1 | 2 | 2 |

| 11 | 4-Bromo | 1 | 1 | 1 |

| 21 | 4-Bromo-3-chloro | 0.5 | 1 | 1 |

| 26 | 2-Chloro-4-fluoro-5-methyl | 0.25 | 1 | 1 |

| 28 | 4-Bromo-2,6-difluoro | 0.5 | 1 | 1 |

| Vancomycin | - | 1 | 1 | >128 |

| Daptomycin | - | 0.5 | 4 | 4 |

Data sourced from a study on pyrazole derivatives. mdpi.com

These findings underscore the potential of this chemical class to provide lead compounds for developing new antibiotics to tackle formidable bacterial pathogens. mdpi.com

While extensive research has focused on the antibacterial properties of 3,5-bis(trifluoromethyl)phenol derivatives, their potential as antifungal agents is also an area of interest. Phenolic compounds, in general, are known to possess antifungal properties. nih.gov Studies on natural phenolic acids have shown promising activity against Candida species, a common cause of fungal infections in humans. nih.gov The mechanisms often involve disrupting the fungal cell membrane or inhibiting essential enzymes. nih.gov

Although specific studies focusing exclusively on the antifungal effects of 3,5-bis(trifluoromethyl)phenol derivatives are limited, the established antimicrobial profile of the broader class of phenolic compounds suggests that this is a promising area for future investigation. nih.gov Research into related structures, such as brassinin (B1667508) analogs, has demonstrated that functionalized heterocyclic systems can exhibit significant activity against phytopathogenic fungi like Fusarium oxysporum. mdpi.com This lends further support to the potential for developing novel antifungal agents based on the 3,5-bis(trifluoromethyl)phenol scaffold.

The 3,5-bis(trifluoromethyl)phenyl motif is present in several compounds investigated for their anticancer activity. nih.gov The electronic and lipophilic contributions of the trifluoromethyl groups can enhance drug-target interactions and cellular uptake, leading to improved cytotoxic effects against cancer cells. sigmaaldrich.commdpi.com

One notable example is N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC). This novel synthetic naphthofuran compound has been shown to inhibit the growth of liver cancer cells (HepG2, Hep3B) in a concentration-dependent manner. nih.gov The study revealed that NHDC induced apoptosis and inhibited colony formation. Its mechanism of action involves the activation of Hepatocyte Nuclear Factor 4α (HNF4α), which in turn inactivates the STAT3 signaling pathway, a critical pathway in tumor progression. nih.gov In vivo studies confirmed that NHDC could prevent liver tumor growth in a mouse model. nih.gov

Another area of research involves trifluoromethylquinoline derivatives. A comparative study showed that 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone exhibited the highest cell-growth inhibitory activity against human promyelocytic leukemic cells (HL-60), with an IC₅₀ of 10 µM, and appeared to induce apoptosis. nist.gov

Table 2: Cytotoxic Activity of Selected 3,5-Bis(trifluoromethyl)phenyl Derivatives

| Compound | Cell Line | Activity | Mechanism Highlight |

|---|---|---|---|

| NHDC | HepG2, Hep3B (Liver Cancer) | Growth inhibition, apoptosis induction | Direct binding to and activation of HNF4α, leading to STAT3 inactivation. nih.gov |

| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Leukemia) | IC₅₀ = 10 µM | DNA binding and intercalation, apoptosis induction. nist.gov |

Data sourced from studies on naphthofuran and quinoline (B57606) derivatives. nih.govnist.gov

Phenolic compounds are a well-established class of antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. researchgate.net While the 3,5-bis(trifluoromethyl)phenol core structure possesses this phenolic hydroxyl group, the strong electron-withdrawing nature of the two -CF3 groups can influence its antioxidant potential.

Specific research on the antioxidant activity of 3,5-bis(trifluoromethyl)phenol itself is not extensively detailed in the reviewed literature. However, studies on related structures provide insights. For example, a series of phenethyl trifluoroacetate (B77799) esters, derived from phenolic alcohols, were synthesized to improve lipophilicity and evaluated for their radical scavenging capacity. researchgate.net These studies confirmed that the antioxidant effect was directly related to the degree of hydroxylation on the phenyl ring. researchgate.net This suggests that derivatives of 3,5-bis(trifluoromethyl)phenol could be engineered to possess antioxidant properties, potentially by modifying other parts of the molecule to modulate the reactivity of the phenolic group or by introducing additional antioxidant moieties.

Derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have been designed and synthesized as potent enzyme inhibitors, a critical strategy in drug discovery. A key example is in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease. jourcc.com

Researchers designed and evaluated a series of analogues based on the salicylanilide (B1680751) inhibitor, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide. The goal was to improve its potency as a dual AChE/BuChE inhibitor. The synthesized derivatives showed moderate to good inhibition of both enzymes, with IC₅₀ values in the micromolar range. jourcc.com

Notably, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as the best inhibitor of both cholinesterases in the series. jourcc.com The study demonstrated that it is possible to modulate the selectivity for either AChE or BuChE based on the substitution pattern on the parent molecule. Several of the new derivatives were found to be superior to the existing drug rivastigmine. jourcc.com

Table 3: Cholinesterase Inhibition by N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues

| Compound Type | Target Enzyme | IC₅₀ Range (µmol·L⁻¹) |

|---|---|---|

| N,N-disubstituted (thio)carbamates & core analogues | Acetylcholinesterase (AChE) | 18.2 to 196.6 |

| N,N-disubstituted (thio)carbamates & core analogues | Butyrylcholinesterase (BuChE) | 9.2 to 196.2 |

Data sourced from a study on salicylanilide derivatives. jourcc.com

Modulation of Biological Pathways by Trifluoromethylation

The introduction of trifluoromethyl groups is a powerful tool for fine-tuning the properties of organic molecules to optimize their therapeutic potential. nih.gov Trifluoromethylation can modulate biological pathways by altering a molecule's interactions with its biological targets. The unique combination of high electronegativity, steric bulk, electron-withdrawing effects, and lipophilicity of the CF3 group makes it a strategic component in drug design. mdpi.com These properties can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets like enzymes and receptors. nih.govmdpi.com

The strong electron-withdrawing nature of the trifluoromethyl group can deactivate an aromatic ring, which is a common strategy to reduce metabolic degradation and increase the half-life of a drug. mdpi.com For instance, the presence of a CF3 group can significantly alter the acidity (pKa) of a nearby functional group, such as the hydroxyl group in a phenol (B47542), which can be critical for hydrogen bonding interactions with a protein target. mdpi.com SAR studies have demonstrated that adding a CF3 group to the para-position of a phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by sixfold compared to the non-fluorinated version. mdpi.com This enhancement is attributed to the electronic effects of the CF3 group, which modulate the molecule's ability to interact with its biological target within the pathway. researchgate.net The modulation of inflammatory pathways, for example, often involves the inhibition of specific enzymes or the interruption of signaling cascades, and the tailored electronic and steric properties imparted by trifluoromethyl groups can improve the efficacy and selectivity of inhibitors for these pathways. nih.gov

Structure-Activity Relationship (SAR) Studies of 3,5-Bis(trifluoromethyl)phenol Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For analogues of 3,5-bis(trifluoromethyl)phenol, these studies investigate how modifications to the molecular scaffold affect their therapeutic properties. A number of drugs, including dutasteride (B1684494) and cinacalcet, feature a trifluoromethyl-substituted phenyl moiety, highlighting its importance in drug discovery. nih.gov

Research on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives has provided valuable SAR insights. nih.gov These studies have shown that the biological activity of these compounds against various bacterial strains is highly dependent on the nature of the substituents on other parts of the molecule. nih.gov

The trifluoromethyl group is a key pharmacophore that significantly influences drug potency and pharmacokinetics. mdpi.comresearchgate.net Its incorporation is a well-established strategy for improving a drug candidate's profile by enhancing metabolic stability, lipophilicity, and binding selectivity. mdpi.com

Potency: The CF3 group's strong electron-withdrawing properties can increase the binding affinity of a molecule to its target protein, thereby enhancing its potency. mdpi.com A clear example of this is seen in isoxazole-based anticancer agents. The trifluoromethylated compound 2g showed an IC50 value of 2.63 µM against MCF-7 human breast cancer cells, making it nearly eight times more potent than its non-trifluoromethylated analogue, 14 , which had an IC50 of 19.72 µM. nih.gov This demonstrates the profound impact a CF3 group can have on biological activity. nih.gov

Pharmacokinetics: The lipophilicity of a drug is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is one of the most lipophilic substituents, and its addition is frequently used to increase a molecule's lipophilicity, which can improve membrane penetration and bioavailability. mdpi.comresearchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly stable to metabolic degradation. mdpi.com This increased metabolic stability can lead to a longer half-life and a reduced drug load for the patient. mdpi.com For example, fluorinated moieties in some drugs contribute to better oral bioavailability and permeability across the blood-brain barrier. mdpi.com

Table 1: Impact of Trifluoromethyl Group on Anticancer Activity

| Compound | Structure Features | IC50 (µM) vs. MCF-7 Cells | Reference |

|---|---|---|---|

| 2g | Contains a 4-(trifluoromethyl)isoxazole core | 2.63 | nih.gov |

| 14 | Non-trifluoromethylated isoxazole (B147169) analogue | 19.72 | nih.gov |

In the case of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives synthesized as potential antimicrobial agents, the substituent on an aniline moiety played a crucial role in determining their potency. nih.gov The research revealed that hydrophobic substituents on the phenyl ring generally increased the antimicrobial activity. nih.gov

Table 2: Influence of Substituents on the Antimicrobial Activity of 3,5-Bis(trifluoromethyl)phenyl Pyrazole Analogues

| Aniline Substituent (R) | Resulting Compound | General Observation on Activity | Reference |

|---|---|---|---|

| Phenyl | 1 | Moderate activity (MIC as low as 2 µg/mL) | nih.gov |

| 4-Isopropylphenyl | 2 | Increased activity; potent against S. aureus (MIC 1-2 µg/mL) | nih.gov |

| 4-Methoxyphenyl | 4 | Decreased potency significantly | nih.gov |

| Phenoxy | Not specified | Potent antimicrobial (MIC of 1 µg/mL against several strains) | nih.gov |

These findings underscore the importance of considering the entire substitution pattern in SAR studies to achieve the desired biological activity and selectivity. nih.govnih.gov

Biotransformation and Metabolism Studies

The stability of the carbon-fluorine bond often makes fluorinated compounds, including derivatives of 3,5-bis(trifluoromethyl)phenol, resistant to degradation. nih.gov However, they are not entirely immune to biotransformation. nih.gov Understanding the metabolic fate of these compounds in both microbial systems and mammals is crucial from environmental, clinical, and biotechnological perspectives. nih.gov

Microorganisms have evolved diverse enzymatic systems capable of transforming a wide array of xenobiotic compounds, including those containing fluorine. mdpi.comucd.ie While the strength of the C-F bond can make these compounds recalcitrant, certain bacteria and fungi possess enzymes, such as cytochrome P450 monooxygenases, laccases, and dehalogenases, that can catalyze their transformation. nih.govmdpi.com

The biotransformation of organofluorine compounds by microbes can lead to several outcomes. nih.gov In some cases, it can result in the generation of more toxic metabolites. nih.gov However, these microbial processes can also be harnessed for beneficial applications, such as producing complex, difficult-to-synthesize intermediates for the pharmaceutical industry. nih.gov Fungi, in particular, have a wide range of oxidative and hydrolytic enzymes that enable them to perform diverse biotransformations on fluorinated xenobiotics. mdpi.com

Microbial degradation of fluorinated compounds can occur through various mechanisms, including reductive, hydrolytic, and oxidative defluorination, which involve the cleavage of the C-F bond. mdpi.com For example, bacteria such as Pseudomonas and fungi have been shown to be involved in the degradation of various fluorinated substances. mdpi.com The study of these microbial transformations is important for understanding the environmental fate of fluorinated drugs and for developing bioremediation strategies. nih.govmdpi.com

In mammals, fluorinated compounds undergo metabolic processes that can lead to their transformation and excretion. nih.gov While often designed for metabolic stability, fluorine-containing drugs can be metabolized through pathways such as oxidation or nucleophilic substitution, which can lead to the liberation of fluoride (B91410) ions. nih.gov

Once liberated, fluoride is distributed in the body's hard and soft tissues. While its uptake in soft tissues reaches a steady state, a significant fraction can be taken up by bones and teeth. nih.gov The primary route of excretion for fluoride is through the kidneys into the urine. nih.gov Studies have shown that in humans, approximately 58% of a dose of sodium fluoride is excreted in the urine, and this value can be used to estimate the total exposure from fluorinated drugs. nih.gov

Mammalian Metabolism and Excretion of Fluorinated Phenols

Glucuronidation and Sulfation Pathways

The metabolic fate of xenobiotics, including therapeutic agents and other chemical compounds, is a critical area of investigation in medicinal chemistry and pharmacology. Phase II metabolism, in particular, plays a pivotal role in the detoxification and elimination of these substances from the body. Among the most important Phase II reactions are glucuronidation and sulfation, which are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. While specific metabolic studies on derivatives of 3,5-bis(trifluoromethyl)phenol are not extensively detailed in publicly available literature, the established principles of drug metabolism allow for a scientifically grounded projection of their likely biotransformation pathways.

The phenolic hydroxyl group of 3,5-bis(trifluoromethyl)phenol and its derivatives serves as a primary site for conjugation reactions. Both glucuronidation and sulfation target such functional groups, increasing the water solubility of the parent compound and facilitating its excretion via renal or biliary routes.

Glucuronidation: This process involves the transfer of glucuronic acid from the high-energy cofactor UDP-glucuronic acid (UDPGA) to a substrate. The reaction is mediated by UGTs, a superfamily of enzymes primarily located in the liver's endoplasmic reticulum, but also present in other tissues like the intestine, kidneys, and lungs. For phenolic compounds, UGTs catalyze the formation of an O-glucuronide, a common metabolic fate for many drugs and xenobiotics. The presence of two electron-withdrawing trifluoromethyl groups on the phenol ring can influence the acidity of the hydroxyl group, which may, in turn, affect the rate and extent of glucuronidation by specific UGT isoforms.

Sulfation: This pathway involves the transfer of a sulfonate group (SO3-) from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, a reaction catalyzed by SULTs. These are cytosolic enzymes found in various tissues, including the liver, intestine, and brain. For phenolic substrates, sulfation results in the formation of a sulfate (B86663) ester. The SULT1A subfamily, in particular, is known to metabolize a wide array of phenolic compounds.

Given the chemical nature of 3,5-bis(trifluoromethyl)phenol derivatives, it is highly probable that they undergo both glucuronidation and sulfation. The balance between these two pathways can be influenced by several factors, including the specific derivative's structure, the concentration of the substrate, and the relative expression and activity of the various UGT and SULT isoforms in the metabolizing tissues.

V. Materials Science and Supramolecular Chemistry Involving 3,5 Bis Trifluoromethyl Phenol

Integration into Advanced Materials

3,5-Bis(trifluoromethyl)phenol is utilized as a key building block or additive in the formulation of specialized materials where high performance and durability are required. chemimpex.com The incorporation of this molecule into larger structures, such as polymers, can significantly modify the bulk properties of the material. chemimpex.com

Given its ability to enhance material durability, 3,5-Bis(trifluoromethyl)phenol is used in the formulation of materials for the electronics and automotive industries. chemimpex.com In these sectors, components are often exposed to high temperatures, corrosive fluids, and environmental stresses. Polymers and coatings that incorporate this fluorinated phenol (B47542) can offer the superior stability and resistance needed for these applications, thereby improving the longevity and reliability of electronic components and automotive parts. chemimpex.com

Supramolecular Interactions and Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, functional structures. 3,5-Bis(trifluoromethyl)phenol is a subject of interest in this area due to its capacity for strong and directional hydrogen bonding and the unique interactions associated with its highly fluorinated structure.

The phenolic hydroxyl (-OH) group of 3,5-Bis(trifluoromethyl)phenol is a potent hydrogen bond donor. evitachem.comnih.gov The electron-withdrawing trifluoromethyl groups significantly increase the acidity of the phenol, thereby strengthening its capacity to donate a hydrogen bond. frontiersin.org This enhanced hydrogen-bonding capability is a key feature in its chemical behavior.

Detailed research findings have demonstrated this property in various applications:

Synergistic Extraction: It has been effectively used as a hydrogen bond donor in the synergistic extraction of metal ions like aluminum(III) and gallium(III). evitachem.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com In this process, it forms outer-sphere complexes through hydrogen bonding with metal chelates, enhancing their extraction into an organic phase. evitachem.com

Enhanced Solubility: In conjunction with other fluorinated alcohols, it can significantly increase the solubility of metal complexes, such as tris(pentane-2,4-dionato)chromium(III), in supercritical carbon dioxide by forming hydrogen-bonded associations. evitachem.com

Polymer Functionalization: Polymers functionalized with 3,5-Bis(trifluoromethyl)phenol exhibit high selectivity for certain vapors, such as organophosphates, due to strong hydrogen bonding interactions. evitachem.com

The strong electron-pulling effect of the trifluoromethyl groups enhances the electrostatic potential, which facilitates these strong intermolecular interactions. frontiersin.org

Interactive Table: Hydrogen Bonding Applications of 3,5-Bis(trifluoromethyl)phenol

| Application Area | Interacting Partner(s) | Role of 3,5-Bis(trifluoromethyl)phenol | Outcome |

| Synergistic Extraction | 2,4-Pentanedione, Metal Ions (Al³⁺, Ga³⁺) | Hydrogen Bond Donor | Enhanced extraction of metal ions evitachem.comsigmaaldrich.com |

| Supercritical Fluid Solubility | Tris(pentane-2,4-dionato)chromium(III) | Hydrogen-Bonding Modifier | Increased solubility in supercritical CO₂ evitachem.com |

| Chemical Sensing | Organophosphate Vapors | Selective Binding Site on Polymer | High selectivity for vapor detection evitachem.com |

The fluorine atoms of the trifluoromethyl groups play a direct and crucial role in governing how molecules arrange themselves in the solid state, a process critical for crystal engineering. researchgate.net The bulky nature of the -CF3 groups also introduces significant steric effects that influence how molecules recognize and interact with each other. evitachem.com

In the crystal structure of derivatives like 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, several non-covalent interactions involving fluorine are observed that dictate the supramolecular assembly: researchgate.net

Dimer Formation: Molecules are arranged in a head-to-tail fashion, forming dimers. researchgate.net

Intermolecular Interactions: The crystal packing is stabilized by a network of weak interactions, including C—H⋯O, C—F⋯π, and F⋯F interactions. researchgate.net

Bilayer Assembly: These interactions link the dimers, which then extend into a bilayer structure that packs in a parallel fashion. researchgate.net

These specific and directional interactions are fundamental to the field of supramolecular recognition, where molecules are designed to bind to specific partners based on a combination of complementary shapes and chemical interactions.

The strong electron-withdrawing properties of 3,5-Bis(trifluoromethyl)phenol and its derivatives make them effective receptors for anions. When this phenol is part of a larger molecular framework, such as a borane, it contributes to the creation of a highly electron-deficient (Lewis acidic) center. For instance, Tris[3,5-bis(trifluoromethyl)phenyl]borane is a powerful Lewis acid that can form a "frustrated Lewis pair" capable of cleaving hydrogen (H₂) and binding the resulting hydride anion (H⁻). rsc.org

Furthermore, the potent hydrogen-donating ability of the phenolic -OH group is harnessed for anion sensing. evitachem.com As mentioned previously, polymers functionalized with 3,5-Bis(trifluoromethyl)phenol have been investigated for their ability to selectively bind with organophosphate vapors. evitachem.com This interaction, based on strong hydrogen bonding, forms the basis of a sensing mechanism, allowing for the selective detection of these compounds. evitachem.com

Functionalized Polymers and Sensors

Polymers functionalized with 3,5-bis(trifluoromethyl)phenol moieties exhibit enhanced recognition and binding properties, particularly towards molecules capable of accepting hydrogen bonds. This has led to their development for specialized applications in chemical separations and environmental monitoring. evitachem.com

The acidic nature of the hydroxyl group on the 3,5-bis(trifluoromethyl)phenol moiety makes it an effective hydrogen-bond donor. When incorporated into a polymer, this functionality can be leveraged to create highly selective stationary phases for gas chromatography (GC).

A notable example is the development of a hydrogen-bond acidic (HBA) polymer, poly{methyl[3-(2-hydroxyl, 4,6-bistrifluoromethyl)phenyl]propylsiloxane}, known as DKAP. jst.go.jp This polymer was specifically designed as a stationary phase for the selective separation of organophosphate (OP) compounds, which are often used as chemical warfare agent (CWA) surrogates in research. jst.go.jp The strong hydrogen-bonding interactions between the phenolic proton of the DKAP stationary phase and the phosphoryl oxygen of the organophosphate analytes result in high selectivity and retention.

Thermodynamic studies have demonstrated that the absorption of organophosphate surrogates on DKAP is significantly greater—by one to several orders of magnitude—compared to commercially available stationary phases of varying polarities. jst.go.jp This highlights the efficacy of using 3,5-bis(trifluoromethyl)phenol as a functional group to enhance the separation capabilities of GC columns for specific, strongly hydrogen-bonding analytes. The research underscores the potential of such polymers in applications requiring the precise speciation of chemical agents. jst.go.jpsigmaaldrich.com

Table 1: Comparison of Analyte Absorption on DKAP vs. Commercial GC Phases

| Analyte | DKAP Absorption | Comparison to Commercial Phases |

|---|---|---|

| Dimethylmethylphosphonate (DMMP) | High | 1 to several orders of magnitude higher |

| Diisopropylmethylphosphonate (DIMP) | High | 1 to several orders of magnitude higher |

| Diethylmethylphosphonate (DEMP) | High | 1 to several orders of magnitude higher |